Comprehensive Physicochemical Profiling and Synthetic Utility of (3-Amino-1-benzylpiperidin-4-yl)methanol
Comprehensive Physicochemical Profiling and Synthetic Utility of (3-Amino-1-benzylpiperidin-4-yl)methanol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Introduction & Structural Significance
In the landscape of modern drug discovery, conformationally restricted diamines and amino-alcohols serve as privileged scaffolds. (3-Amino-1-benzylpiperidin-4-yl)methanol (CAS: 1333975-62-4) is a highly versatile building block characterized by a piperidine core, a primary amine, a primary alcohol, and an N-benzyl protecting/pharmacophore group.
The strategic placement of the amino and hydroxymethyl groups at the C3 and C4 positions, respectively, introduces two chiral centers, allowing for the exploration of diverse stereochemical space. This scaffold is frequently utilized in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and peptidomimetics, where precise spatial arrangement of hydrogen bond donors and acceptors is critical for target engagement.
Physicochemical Properties
Understanding the foundational physical and chemical properties of (3-Amino-1-benzylpiperidin-4-yl)methanol is essential for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes verified identifiers and molecular properties [1, 2].
| Property | Value / Description |
| Chemical Name | (3-Amino-1-benzylpiperidin-4-yl)methanol |
| CAS Registry Number | 1333975-62-4 [1] |
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol [2] |
| PubChem CID | 53621902 [2] |
| MDL Number | MFCD19982471 [2] |
| Standard InChIKey | VZJXLXWJBKZJQA-UHFFFAOYSA-N |
| Predicted pKa (Piperidine N) | ~8.5 – 9.0 (Basic tertiary amine) |
| Predicted pKa (Primary Amine) | ~9.5 – 10.2 (Basic primary amine) |
| Hydrogen Bond Donors | 3 (Primary amine -NH2, Hydroxyl -OH) |
| Hydrogen Bond Acceptors | 3 (Amine N, Piperidine N, Hydroxyl O) |
Chemical Reactivity and Orthogonal Functionalization
The synthetic utility of (3-Amino-1-benzylpiperidin-4-yl)methanol stems from the differential reactivity of its functional groups. As a Senior Application Scientist, it is crucial to leverage these differences to achieve orthogonal functionalization without the need for exhaustive protection-deprotection cycles.
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Nucleophilicity Gradient: The primary amine at C3 is significantly more nucleophilic than the primary alcohol at C4. This allows for selective N-acylation, N-sulfonylation, or reductive amination at the C3 position while leaving the C4 hydroxymethyl group intact.
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The N-Benzyl Group: The N1-benzyl group serves a dual purpose. Synthetically, it acts as a robust protecting group for the secondary piperidine nitrogen, stable to both strongly basic and mildly acidic conditions. Pharmacologically, it can serve as a lipophilic anchor for pi-pi stacking interactions within hydrophobic binding pockets. It can be selectively removed later via palladium-catalyzed hydrogenolysis (Pd/C, H2) if a free piperidine NH is required for further derivatization.
Logical Relationship: Pharmacophore Mapping
The following diagram illustrates how the distinct functional groups of this scaffold map to potential interactions within a biological target (e.g., a kinase hinge region or GPCR binding site).
Pharmacophore mapping of the scaffold to standard protein target microenvironments.
Experimental Methodology: Selective N-Boc Protection
To utilize the C4-alcohol or to prepare the molecule for solid-phase peptide synthesis, the highly reactive C3-primary amine must often be temporarily masked. The following protocol details the selective tert-butyloxycarbonyl (Boc) protection of the primary amine.
Causality and Self-Validating System Design
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Causality of Reagents: Triethylamine (Et3N) is utilized not just as a base, but as a kinetic modulator. By maintaining a strictly basic environment, Et3N ensures the primary amine remains unprotonated and highly nucleophilic. Furthermore, the bulky nature of Et3N prevents it from reacting with Boc-anhydride, while simultaneously suppressing the tertiary piperidine nitrogen from forming unwanted quaternary adducts.
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Self-Validating Mechanism: This protocol relies on a built-in feedback loop using Thin Layer Chromatography (TLC) with a Ninhydrin stain. Ninhydrin reacts specifically with primary amines to form a deep purple complex (Ruhemann's purple). The complete disappearance of this purple spot on the TLC plate mathematically validates that 100% of the primary amine has been consumed and protected, acting as a definitive, self-validating checkpoint before proceeding to the aqueous workup.
Step-by-Step Protocol
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Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3-Amino-1-benzylpiperidin-4-yl)methanol (1.0 mmol, 220 mg) in anhydrous Dichloromethane (DCM, 10 mL).
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Base Addition: Add Triethylamine (Et3N, 1.5 mmol, 210 µL) to the solution. Stir for 5 minutes at room temperature to ensure complete homogenization.
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Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the already low nucleophilicity of the C4-hydroxyl group, ensuring absolute chemoselectivity for the amine.
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Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc2O, 1.05 mmol, 229 mg) in 2 mL of DCM. Add this solution dropwise to the reaction flask over 10 minutes.
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Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). Stain the TLC plate with Ninhydrin and heat. Checkpoint: The reaction is complete when the baseline primary amine spot (purple) is entirely absent, replaced by a higher Rf spot (UV active, Ninhydrin negative).
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Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.
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Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product: tert-butyl (1-benzyl-4-(hydroxymethyl)piperidin-3-yl)carbamate. Purify via flash column chromatography if necessary.
Experimental workflow for the selective N-Boc protection of the primary amine.
Analytical Characterization Standards
To ensure the integrity of the synthesized derivatives, rigorous analytical characterization is required. For the Boc-protected derivative described above, the following spectral features serve as definitive proof of success:
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1H NMR (400 MHz, CDCl3): The appearance of a massive singlet at ~1.40 ppm integrating to 9 protons confirms the incorporation of the tert-butyl group. The disappearance of the broad exchangeable singlet for the -NH2 group (~1.5-2.0 ppm) and the appearance of a new, downfield exchangeable doublet (~4.5-5.5 ppm) corresponding to the carbamate -NH- validates selective N-protection.
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IR Spectroscopy: The presence of a strong carbonyl stretch at ~1690-1710 cm⁻¹ (carbamate C=O) and a broad stretch at ~3300-3400 cm⁻¹ (O-H and N-H stretches) confirms the presence of both the newly formed carbamate and the untouched primary alcohol.
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LC-MS: Electrospray ionization (ESI+) should reveal a molecular ion peak [M+H]+ corresponding to the exact mass of the Boc-protected product (Expected m/z: 321.2).
References
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American Elements. "(3-amino-1-benzylpiperidin-4-yl)methanol | CAS 1333975-62-4". American Elements Chemical Database. Available at:[Link]
